

3-Phenylpropanoyl bromide CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Phenylpropanoyl bromide

Cat. No.: B077926

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An In-Depth Technical Guide to 3-Phenylpropanoyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Phenylpropanoyl bromide**, a reactive acylating agent with potential applications in organic synthesis and drug discovery. This document details its chemical properties, synthesis, and reactivity, and explores the current understanding of its biological significance.

Core Chemical and Physical Properties

3-Phenylpropanoyl bromide, also known as hydrocinnamoyl bromide, is a key synthetic intermediate. Its fundamental properties are summarized below.

Property	Value	Source
CAS Number	10500-29-5	[1]
Molecular Formula	C ₉ H ₉ BrO	[2]
Molecular Weight	213.07 g/mol	[1][2]
IUPAC Name	3-phenylpropanoyl bromide	[2]
Synonyms	Hydrocinnamoyl bromide, Benzenepropanoyl bromide, 3- Phenylpropionyl bromide	[2]

Synthesis and Experimental Protocols

The primary route for the synthesis of **3-Phenylpropanoyl bromide** is the bromination of 3-phenylpropanoic acid. This reaction typically employs a brominating agent to convert the carboxylic acid to the more reactive acyl bromide.

Experimental Protocol: Synthesis from 3-Phenylpropanoic Acid

Objective: To synthesize **3-Phenylpropanoyl bromide** from 3-phenylpropanoic acid using a suitable brominating agent.

Materials:

- 3-phenylpropanoic acid
- Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)
- Anhydrous solvent (e.g., dichloromethane, chloroform)
- Round-bottom flask
- Reflux condenser
- Dropping funnel

- Magnetic stirrer and stir bar
- Heating mantle
- Distillation apparatus
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- **Reaction Setup:** In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 3-phenylpropanoic acid in an anhydrous solvent under an inert atmosphere.
- **Addition of Brominating Agent:** Cool the solution in an ice bath. Slowly add the brominating agent (e.g., phosphorus tribromide) dropwise from the dropping funnel with continuous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux for a period sufficient to ensure complete conversion (typically 1-3 hours, monitorable by thin-layer chromatography).
- **Isolation of Product:** After the reaction is complete, cool the mixture to room temperature. The **3-Phenylpropanoyl bromide** can be isolated by fractional distillation under reduced pressure to remove the solvent and byproducts.
- **Purification and Characterization:** The purity of the final product can be assessed using techniques such as NMR spectroscopy and mass spectrometry.

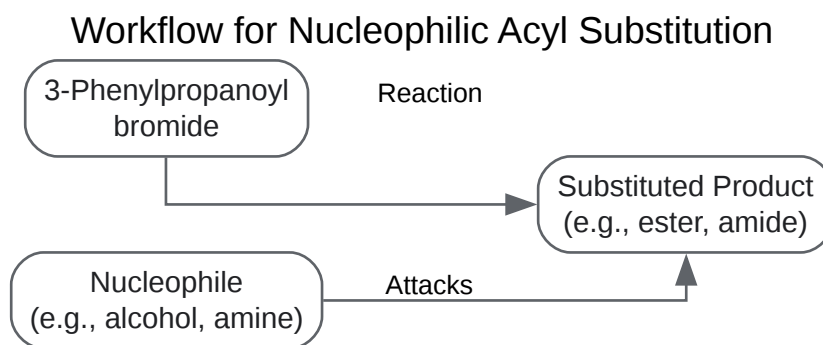
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as the reagents and byproducts are corrosive and toxic. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Chemical Reactivity and Synthetic Utility

3-Phenylpropanoyl bromide is a versatile reagent in organic synthesis, primarily due to the electrophilic nature of its carbonyl carbon and the good leaving group ability of the bromide ion.

It readily participates in nucleophilic acyl substitution reactions.

The general workflow for a typical nucleophilic acyl substitution reaction involving **3-Phenylpropanoyl bromide** is illustrated below.



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Caption: General workflow of a nucleophilic acyl substitution reaction.

Biological Significance and Signaling Pathways

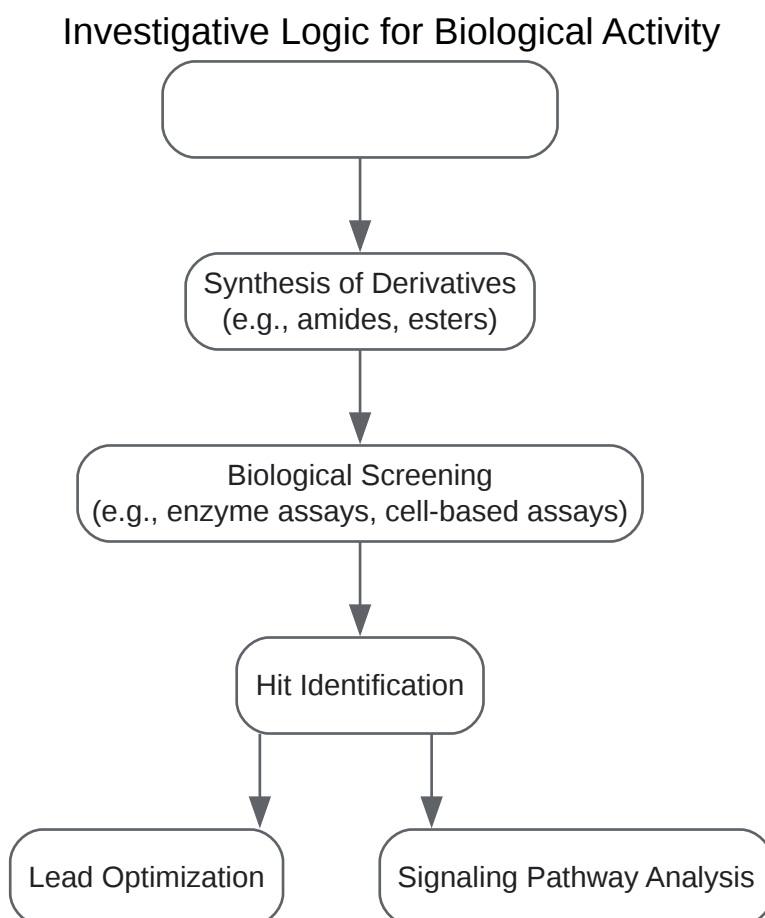
Currently, there is a notable lack of specific research directly investigating the biological activities and effects on signaling pathways of **3-Phenylpropanoyl bromide**. While the broader class of phenylpropanoids, which are structurally related, are known to possess a wide range of biological activities, including antioxidant and anti-inflammatory properties, these findings cannot be directly extrapolated to **3-Phenylpropanoyl bromide**.

The high reactivity of acyl halides like **3-Phenylpropanoyl bromide** suggests that if it were to be introduced into a biological system, it would likely react non-specifically with various nucleophiles present in cells, such as water, amines, and thiols. This reactivity makes it a challenging candidate for targeted drug development without significant modification.

The 3-phenylpropanoyl moiety is found in various biologically active molecules. Its incorporation into heterocyclic scaffolds is a key step in the synthesis of complex molecules

with specific functions[1]. For instance, the 2-mercapto-3-phenylpropanoyl group is a key structural feature in the design of some dual-action enzyme inhibitors[1].

The logical relationship for investigating the potential biological activity of compounds derived from **3-Phenylpropanoyl bromide** is outlined below.



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Caption: Logical workflow for discovering biological activity.

Disclaimer: This document is intended for informational purposes for research professionals. The synthesis and handling of **3-Phenylpropanoyl bromide** should only be carried out by trained individuals in a properly equipped laboratory setting. The information on biological

activity is based on related compounds and does not reflect direct studies on **3-Phenylpropanoyl bromide**.

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References

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- 2. 3-Phenylpropanoyl bromide | C₉H₉BrO | CID 561997 - PubChem [pubchem.ncbi.nlm.nih.gov]
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